(1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives involves intricate chemical reactions that aim to construct the bicyclic framework with the desired substitution pattern. While specific details on the synthesis of the exact compound "(1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" are not directly available, related research on the synthesis of diazabicyclo nonane derivatives provides insights into possible synthetic routes. For instance, compounds with similar structural motifs have been synthesized through reactions involving esterification, hydrazination, salt formation, cyclization, and subsequent functional group transformations (Chigorina et al., 2016). These synthetic strategies highlight the complexity and the versatility of approaches in constructing such bicyclic systems.
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by the presence of a bicyclic skeleton that incorporates nitrogen atoms within the ring system. This structural arrangement significantly influences the compound's conformation and reactivity. The conformational preferences of related structures have been studied using techniques like NMR spectroscopy and X-ray crystallography, revealing that these compounds often adopt chair-chair conformations with equatorial positions for substituents to minimize steric hindrance (Weber et al., 2001). These structural insights are crucial for understanding the reactivity and interaction of such compounds with biological targets or during chemical transformations.
Chemical Reactions and Properties
Diazabicyclo[3.2.2]nonane derivatives participate in various chemical reactions, leveraging their unique bicyclic framework and functional groups. The presence of nitrogen atoms within the structure offers sites for nucleophilic attacks, enabling reactions such as aminomethylation, which leads to further functionalization of the bicyclic core (Chigorina et al., 2016). Moreover, the specific substituents attached to the bicyclic skeleton, like the sulfonyl group in the compound of interest, may influence its reactivity, enabling it to undergo additional chemical transformations that can tailor its physical and chemical properties for desired applications.
properties
IUPAC Name |
(1S,5R)-3-(5-chlorothiophen-2-yl)sulfonyl-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-2-7-17-11-4-3-10(14(17)18)8-16(9-11)22(19,20)13-6-5-12(15)21-13/h5-6,10-11H,2-4,7-9H2,1H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTLOHHOVJODPC-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.